2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one
Descripción
The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a heterocyclic molecule with a complex architecture. Key structural features include:
- Triazolo[4,3-b]pyridazine core: A fused bicyclic system with a trifluoromethyl (-CF₃) group at position 3, enhancing metabolic stability and binding affinity .
- Azetidine ring: A four-membered nitrogen-containing ring linked to the triazolopyridazine moiety, contributing to conformational rigidity.
- Hexahydrocinnolin-3-one: A partially saturated cinnoline derivative with a ketone group, influencing solubility and target interactions.
This compound’s design leverages the Chemical Similarity Principle, which posits that structural analogs share biological properties . However, nuanced differences in substituents and ring systems can modulate activity and pharmacokinetics.
Propiedades
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N7O/c19-18(20,21)17-23-22-14-5-6-15(25-28(14)17)26-8-11(9-26)10-27-16(29)7-12-3-1-2-4-13(12)24-27/h5-7,11H,1-4,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQKJWZWZNRQQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on current research findings, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
This compound features a unique structure that incorporates multiple functional groups, which may contribute to its biological activity. The presence of a trifluoromethyl group and a triazole moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. For instance, compounds structurally related to triazoles have shown activity against various pathogens including Mycobacterium tuberculosis. In one study, certain triazole derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . Although specific data on the target compound is limited, the structural similarities suggest it may possess comparable antimicrobial efficacy.
Antidiabetic Potential
The compound's structural features are reminiscent of other known DPP-IV inhibitors which are used in diabetes management. For example, E3024 is a selective DPP-IV inhibitor that demonstrated significant reductions in glucose excursions in diabetic rat models without causing hypoglycemia . Given the structural parallels, it is plausible that the target compound could exhibit similar antidiabetic properties.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary studies on related triazole derivatives indicated low toxicity towards human embryonic kidney cells (HEK-293), suggesting a favorable safety profile for further development . Future studies should assess the cytotoxic effects of the target compound to ensure its viability as a therapeutic agent.
Case Studies and Research Findings
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on structural analysis and known activities of similar compounds:
- Inhibition of Enzymes : The triazole ring may interact with enzyme active sites, inhibiting their function.
- Receptor Modulation : The azetidine and hexahydrocinnolin moieties could potentially modulate receptor activity involved in glucose metabolism or microbial inhibition.
Comparación Con Compuestos Similares
Research Findings and Mechanistic Implications
Chemical Similarity and Activity Prediction
Deviations from Similarity Principles
- Bioavailability: Compound 39 (triazolo[4,3-a]pyridine) shows nanomolar activity despite structural divergence, emphasizing the role of 3D shape complementarity .
- Biological Context : Two triazolo derivatives may induce apoptosis via different pathways despite structural similarity, as seen in chemotherapy agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
